molecular formula C15H20N2O3 B11558919 Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester

Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester

Cat. No.: B11558919
M. Wt: 276.33 g/mol
InChI Key: SWIBPVZSSKYPJA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester is a complex organic compound with a molecular formula of C15H20N2O3. This compound is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a piperidyl acetylamino group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester typically involves the following steps:

    Acylation of Piperidine: Piperidine is reacted with acetyl chloride to form N-acetylpiperidine.

    Amidation: The N-acetylpiperidine is then reacted with 4-aminobenzoic acid to form 4-[(1-piperidyl)acetylamino]benzoic acid.

    Esterification: Finally, the 4-[(1-piperidyl)acetylamino]benzoic acid is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetylamino moiety, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidyl ring.

    Reduction: Alcohol derivatives of the acetylamino group.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(acetylamino)-, methyl ester: Similar structure but lacks the piperidyl group.

    Benzoic acid, 4-(acetyloxy)-, methyl ester: Similar ester structure but with an acetyloxy group instead of the piperidyl acetylamino group.

    Benzoic acid, 4-amino-, methyl ester: Similar ester structure but with an amino group instead of the piperidyl acetylamino group.

Uniqueness

Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester is unique due to the presence of the piperidyl acetylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

methyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate

InChI

InChI=1S/C15H20N2O3/c1-20-15(19)12-5-7-13(8-6-12)16-14(18)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,18)

InChI Key

SWIBPVZSSKYPJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2

Origin of Product

United States

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